molecular formula C18H13Cl2NO2 B1420561 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-34-2

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420561
M. Wt: 346.2 g/mol
InChI Key: WYEAMTITTDNDDF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It has gained attention in recent years in the field of proteomics research .

Scientific Research Applications

Chemical Synthesis and Reactivity Studies

Reactivity of Quinoline Derivatives with Aromatic Amines Kutkevichus and Shablinskas (1971) explore the chemical reactivity of quinoline derivatives, particularly focusing on the reaction of epichlorohydrin with aromatic amines. Their research provides valuable insights into the chemical transformations and product formations under specific conditions, offering a detailed understanding of the reactivity and potential applications of quinoline derivatives in chemical synthesis (Kutkevichus & Shablinskas, 1971).

Photovoltaic and Electrical Properties

Photovoltaic Applications of Quinoline Derivatives Another significant contribution by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. They examine how these compounds are used in the fabrication of organic–inorganic photodiode devices. Their findings highlight the potential of these derivatives in enhancing photovoltaic properties and device parameters, indicating their suitability in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Influence of Substitution Group on Dielectric Properties A study by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) investigates the AC electrical conductivity and dielectrical properties of specific quinoline derivatives. The research provides a comprehensive analysis of various parameters, such as the barrier height, charge density, and hopping distance, highlighting the significant influence of the substitution group on the dielectric properties of these compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAMTITTDNDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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